Indole Carboxamide Regioisomerism: 4-Carboxamide vs. 7-Carboxamide IKK2 Inhibitory Activity
The IKK2 inhibitor patent family (EP1703905B1 / US20070254873A1) teaches that indole-7-carboxamide congeners bearing a phenylsulfonyl-piperidine substituent achieve potent IKK2 inhibition. Specific examples such as 5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-1H-indole-7-carboxamide are claimed, establishing the 7-carboxamide orientation as the primary pharmacophore [1]. The target compound N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide relocates the carboxamide to the 4-position. In related mGluR1 ligand series, an indole-4-carboxamide bearing the same N-(1-(phenylsulfonyl)piperidin-4-yl) motif showed a Ki of 44,000 nM at mGluR1 and >280,000 nM at mGluR4a, indicating that the 4-carboxamide geometry can yield weak or no engagement at certain class-level targets [2]. This suggests that the 4-carboxamide regioisomer may exhibit a distinct selectivity fingerprint relative to the 7-carboxamide IKK2 inhibitors.
| Evidence Dimension | Inhibitory potency (IKK2 vs. mGluR context) |
|---|---|
| Target Compound Data | No direct IKK2 IC₅₀ available; mGluR1 Ki = 44,000 nM for an analog with identical N-(1-(phenylsulfonyl)piperidin-4-yl)-indole-4-carboxamide core [2] |
| Comparator Or Baseline | Indole-7-carboxamide IKK2 inhibitors (e.g., 5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-1H-indole-7-carboxamide) claimed in EP1703905B1 [1] |
| Quantified Difference | Regioisomeric shift from 7-carboxamide to 4-carboxamide alters target engagement; quantitative IKK2 comparison not available from public data |
| Conditions | IKK2 TR-FRET assay (EP1703905B1); mGluR1 binding assay (ChEMBL/BindingDB) |
Why This Matters
The regioisomeric difference between 4-carboxamide and 7-carboxamide indoles translates to distinct target profiles, making the 4-carboxamide compound a valuable tool for probing structure–activity relationships where 7-carboxamide congeners are inactive or non-selective.
- [1] EP1703905B1 – Indole derivatives and use thereof as kinase inhibitors in particular IKK2 inhibitors. Glaxo Group Ltd., 2005. Example compounds include 5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-1H-indole-7-carboxamide. View Source
- [2] ChEMBL/BindingDB entry for BDBM50407819 (CHEMBL2115152): Ki = 44,000 nM at mGluR1; Ki >280,000 nM at mGluR4a. Ligand contains N-(1-(phenylsulfonyl)piperidin-4-yl)-indole-4-carboxamide substructure. View Source
